
2-Butenedioic acid (2Z)-, oxybis(methyl-2,1-ethanediyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Butenedioic acid (2Z)-, oxybis(methyl-2,1-ethanediyl) ester typically involves the esterification of maleic acid with oxybis(methyl-2,1-ethanediyl) alcohol. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Analyse Chemischer Reaktionen
2-Butenedioic acid (2Z)-, oxybis(methyl-2,1-ethanediyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Butenedioic acid (2Z)-, oxybis(methyl-2,1-ethanediyl) ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism of action of 2-Butenedioic acid (2Z)-, oxybis(methyl-2,1-ethanediyl) ester involves its interaction with molecular targets through its ester functional groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions involved. The compound’s effects are mediated by its ability to undergo ester hydrolysis, oxidation, and other chemical reactions .
Vergleich Mit ähnlichen Verbindungen
2-Butenedioic acid (2Z)-, oxybis(methyl-2,1-ethanediyl) ester can be compared with similar compounds such as:
Diethyl maleate: Another ester of maleic acid, but with ethyl groups instead of oxybis(methyl-2,1-ethanediyl) groups.
Dimethyl maleate: Similar to diethyl maleate but with methyl groups.
Dipropylene glycol diacrylate: An ester with similar functional groups but different molecular structure.
The uniqueness of this compound lies in its specific ester groups, which confer distinct chemical properties and reactivity compared to other maleic acid esters .
Eigenschaften
CAS-Nummer |
71606-02-5 |
|---|---|
Molekularformel |
C14H18O9 |
Molekulargewicht |
330.29 g/mol |
IUPAC-Name |
4-[1-[2-(3-carboxyprop-2-enoyloxy)propoxy]propan-2-yloxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H18O9/c1-9(22-13(19)5-3-11(15)16)7-21-8-10(2)23-14(20)6-4-12(17)18/h3-6,9-10H,7-8H2,1-2H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
XSJSRSGQYKKGDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCC(C)OC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


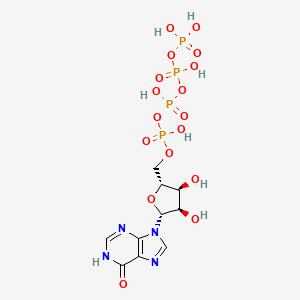

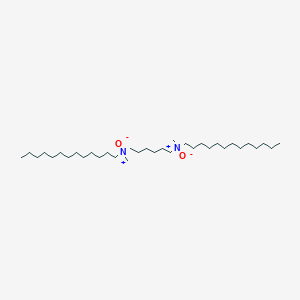
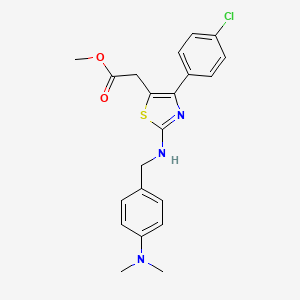
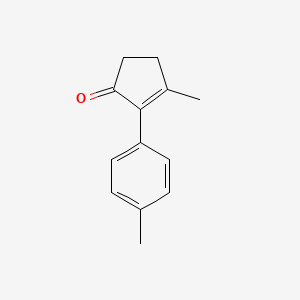

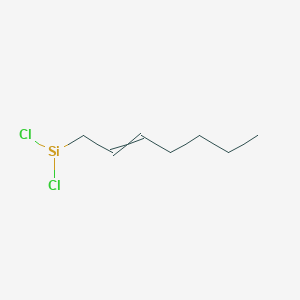
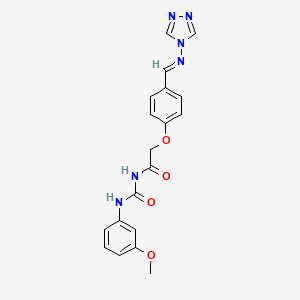

![N~1~,N~2~-Bis[phenyl(piperidin-1-yl)methyl]ethanebis(thioamide)](/img/structure/B14459458.png)
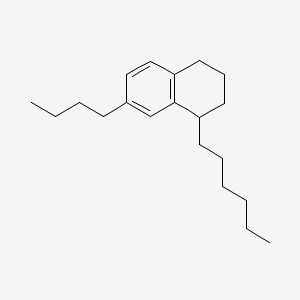
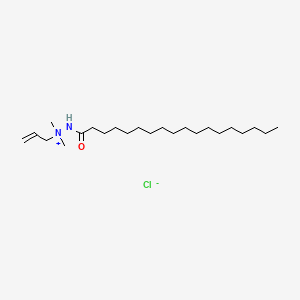
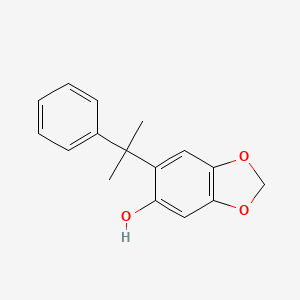
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]-](/img/structure/B14459492.png)
